molecular formula C15H25F3N4O5 B14048133 L-Lys(tfa)-D-ala-D-ala-ome

L-Lys(tfa)-D-ala-D-ala-ome

Cat. No.: B14048133
M. Wt: 398.38 g/mol
InChI Key: MNACVTAXRQJECZ-BBBLOLIVSA-N
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Description

L-Lys(tfa)-D-ala-D-ala-ome is a synthetic compound that combines L-lysine, D-alanine, and trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lys(tfa)-D-ala-D-ala-ome typically involves the use of amino acid N-carboxyanhydrides (NCAs). The process begins with the protection of the amino group of L-lysine using trifluoroacetic anhydride to form N6-trifluoroacetyl-L-lysine. This intermediate is then reacted with D-alanine N-carboxyanhydride under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

L-Lys(tfa)-D-ala-D-ala-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

L-Lys(tfa)-D-ala-D-ala-ome has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    N6-Trifluoroacetyl-L-lysine: Similar in structure but lacks the D-alanine moieties.

    L-Lys(tfa)-NCA: Another derivative of L-lysine with trifluoroacetyl protection.

    D-Lys(tfa)-NCA: The D-isomer of L-Lys(tfa)-NCA

Uniqueness

L-Lys(tfa)-D-ala-D-ala-ome is unique due to the presence of both L-lysine and D-alanine moieties, which confer distinct structural and functional properties.

Properties

Molecular Formula

C15H25F3N4O5

Molecular Weight

398.38 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-[[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]amino]propanoyl]amino]propanoate

InChI

InChI=1S/C15H25F3N4O5/c1-8(11(23)22-9(2)13(25)27-3)21-12(24)10(19)6-4-5-7-20-14(26)15(16,17)18/h8-10H,4-7,19H2,1-3H3,(H,20,26)(H,21,24)(H,22,23)/t8-,9-,10+/m1/s1

InChI Key

MNACVTAXRQJECZ-BBBLOLIVSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)N

Origin of Product

United States

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